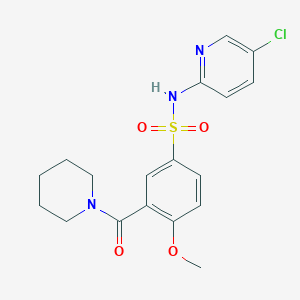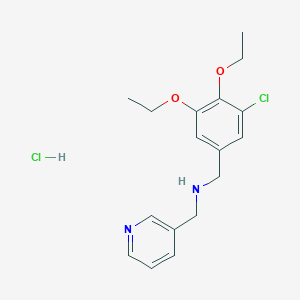![molecular formula C22H22N4O2 B5577441 1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)
1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone is a compound that falls within the class of piperazinone derivatives. These compounds have been studied for their various pharmacological and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes. For instance, a study by Mekky et al. (2020) discusses the synthesis of bis(pyrazole-benzofuran) hybrids with a piperazine linker. This process includes the 1,3-dipolar cycloaddition and subsequent reactions to generate a series of linked pyrazoles (Mekky & Sanad, 2020).
Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography. For example, Shawish et al. (2021) used X-ray crystallography combined with Hirshfeld and DFT calculations for molecular structure investigations of s-triazine derivatives, which incorporate pyrazole/piperidine/aniline moieties (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).
Chemical Reactions and Properties
Piperazine derivatives often engage in various chemical reactions. Aparicio et al. (2006) describe the preparation of piperazinones, among other compounds, by 1,4-addition of 1,2-diamines to 1,2-diaza-1,3-butadienes (Aparicio, Attanasi, Filippone, Ignacio, Lillini, Mantellini, Palacios, & de los Santos, 2006).
Physical Properties Analysis
The physical properties of such compounds can be deduced from their molecular structure. The study of crystalline structure, as in the work of Köysal, Işık, & Aytemi̇r (2004), offers insights into the physical characteristics of related piperazine derivatives (Köysal, Işık, & Aytemi̇r, 2004).
Chemical Properties Analysis
The chemical properties are often linked to the structure and synthesis routes. For instance, Kumar et al. (2017) discuss the synthesis and pharmacological evaluation of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, highlighting its chemical properties (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Applications De Recherche Scientifique
Antibacterial and Cytotoxic Activities
- Bis(pyrazole-benzofuran) hybrids possessing a piperazine linker , including compounds structurally related to 1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone, demonstrated potent antibacterial and cytotoxic activities. One such compound showed effective biofilm inhibition and MurB inhibitory activity, indicating potential use in treating bacterial infections and biofilm-related diseases (Mekky & Sanad, 2020).
Synthesis and Structural Analysis
- Dihydropyrimidinone derivatives containing a piperazine/morpholine moiety were synthesized, highlighting a method for creating novel compounds that could be useful in various scientific applications, potentially including drug development (Bhat et al., 2018).
Antimicrobial Activities
- 1,2,4-Triazole derivatives synthesized from reactions involving compounds similar to 1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone exhibited antimicrobial activities. This suggests the potential use of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Molecular Interaction Studies
- Molecular interaction studies of CB1 cannabinoid receptor antagonists involving compounds structurally related to 1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone provided insights into the design of receptor-specific drugs. This research can aid in understanding how similar compounds interact with biological targets (Shim et al., 2002).
Synthesis of PPARpan Agonist
- Synthesis of a potent PPARpan agonist involving the use of a compound related to 1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone. This research is important for the development of new drugs targeting peroxisome proliferator-activated receptors, which are relevant in the management of diseases like diabetes and obesity (Guo et al., 2006).
Piperazine Derivatives in Heterocyclic Synthesis
- Reactions with 1(2H)-phthalazinones and pyrazolin-5-ones involving piperazine derivatives indicate the versatility of these compounds in synthesizing novel heterocyclic structures, useful in various chemical and pharmacological research applications (Mustafa et al., 1964).
Antiviral and Antimicrobial Studies
- New urea and thiourea derivatives of piperazine doped with Febuxostat showed promising antiviral and antimicrobial activities. This underscores the potential of compounds similar to 1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone in developing treatments for viral and bacterial infections (Reddy et al., 2013).
Propriétés
IUPAC Name |
1-(4-methylphenyl)-4-(4-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-15-8-10-18(11-9-15)26-13-12-25(14-19(26)27)22(28)21-16(2)20(23-24-21)17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICFQOYOBMKHNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=C(C(=NN3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5577362.png)
![N-ethyl-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B5577383.png)
![1-methyl-1'-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5577390.png)
![3,5-difluoro-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyridine-2-carboxamide](/img/structure/B5577397.png)


![2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B5577419.png)

![N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5577435.png)
![5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5577443.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)

